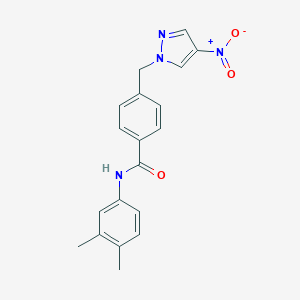![molecular formula C17H15N3O5S B213920 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B213920.png)
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, also known as MNTFC, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of HDACs and PTPs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while PTPs are enzymes that regulate cellular signaling by dephosphorylating proteins. Inhibition of these enzymes by 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide may lead to altered gene expression and signaling pathways, which may have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide have not been extensively studied. However, it has been reported that 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of HDACs and PTPs in vitro, indicating its potential as a tool compound for enzyme inhibition studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide in lab experiments is its availability and relatively low cost compared to other tool compounds. Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported to exhibit selectivity towards certain HDAC isoforms and PTPs, making it a useful tool for studying the specific functions of these enzymes. However, a limitation of using 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is its potential for off-target effects due to its relatively non-specific mode of action.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and inflammation. Additionally, further studies on the mechanism of action and selectivity of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide towards HDACs and PTPs may provide insights into the development of more specific enzyme inhibitors.
Synthesemethoden
The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with 4-methyl-2-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The resulting product is then reacted with furan-2-carboxylic acid and N-methylmorpholine (NMM) to yield 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. The synthesis of 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been reported in various scientific literature, including the Journal of Organic Chemistry and Tetrahedron Letters.
Wissenschaftliche Forschungsanwendungen
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been used in various scientific research applications, including drug discovery and development, enzyme inhibition studies, and chemical biology. In drug discovery, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been screened for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and inflammation. 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has also been used as a tool compound in enzyme inhibition studies, particularly for the inhibition of histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). Additionally, 5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been utilized in chemical biology studies to investigate the role of thiazole and furan moieties in drug design.
Eigenschaften
Produktname |
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
|---|---|
Molekularformel |
C17H15N3O5S |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
5-[(4-methyl-2-nitrophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15N3O5S/c1-10-3-5-14(13(7-10)20(22)23)24-9-12-4-6-15(25-12)16(21)19-17-18-8-11(2)26-17/h3-8H,9H2,1-2H3,(H,18,19,21) |
InChI-Schlüssel |
HAPQXFFVGVDTMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)



![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
